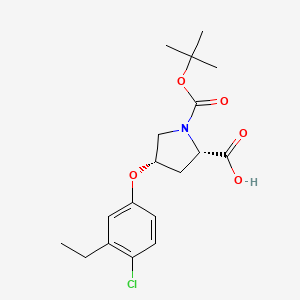
Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate
描述
Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate is a synthetic compound belonging to the class of pyrrolidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate typically involves a multi-step process. The initial step often includes the formation of the pyrrolidine ring followed by the introduction of the phenoxy group via nucleophilic substitution. Key reagents such as 3-chloro-4-fluorophenol and appropriate esters of pyrrolidine are used under controlled conditions.
Industrial Production Methods
Industrial synthesis may employ optimized reaction conditions to enhance yield and purity, such as using specific catalysts or solvents. Scale-up processes in industrial settings often focus on cost-efficiency and sustainability.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Involves adding oxygen atoms or removing hydrogen atoms, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Involves adding hydrogen atoms or removing oxygen atoms, typically using reducing agents such as lithium aluminium hydride.
Substitution: Involves replacing one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
The reactions commonly use reagents such as:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Alkyl halides, halogenating agents.
Major Products Formed
Depending on the reaction type, the major products formed from reactions with Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate can vary significantly. For instance, oxidation might result in the formation of carboxylic acids or aldehydes, while substitution reactions could yield new phenoxy derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for complex molecules.
Biology
Biologically, it can interact with specific proteins or enzymes, making it a valuable tool in biochemical assays and research.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
Industrially, this compound can be utilized in the synthesis of high-performance materials or specialty chemicals.
作用机制
The mechanism of action for Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate involves interaction with molecular targets such as enzymes or receptors. These interactions can trigger a cascade of biological effects, which are highly specific to the compound’s structure.
相似化合物的比较
When compared with similar compounds, Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate stands out due to its unique combination of a pyrrolidine ring and a chlorofluorophenoxy group. This structural uniqueness often translates to distinctive reactivity and biological activity.
List of Similar Compounds
Ethyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate
Methyl (2R,4R)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate
Methyl (2S,4S)-4-(3-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate
This should give you a comprehensive overview of this compound, from its preparation and chemical reactions to its research applications and mechanism of action. Anything specific you want to delve into more deeply?
属性
IUPAC Name |
methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO3/c1-17-12(16)11-5-8(6-15-11)18-7-2-3-10(14)9(13)4-7/h2-4,8,11,15H,5-6H2,1H3/t8-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYFRDLFVODIPS-KWQFWETISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B3091512.png)


![Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091532.png)
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[2-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091537.png)

![3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid](/img/structure/B3091555.png)


![Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate](/img/structure/B3091581.png)
